Cas no 921576-81-0 (5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

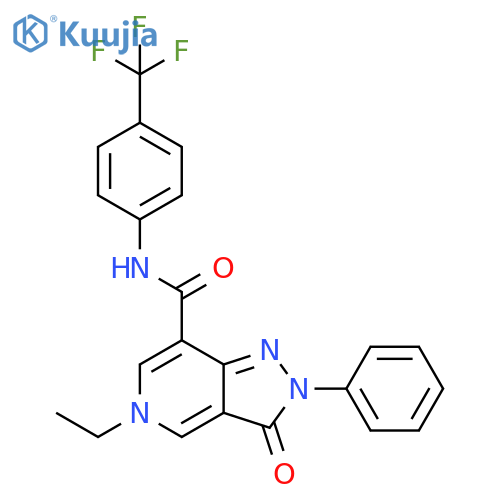

921576-81-0 structure

商品名:5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide

5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide

- 2H-Pyrazolo[4,3-c]pyridine-7-carboxamide, 5-ethyl-3,5-dihydro-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-

- CCG-328537

- 5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide

- 5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- 921576-81-0

- F2248-0208

- AKOS024631079

- 5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

-

- インチ: 1S/C22H17F3N4O2/c1-2-28-12-17(20(30)26-15-10-8-14(9-11-15)22(23,24)25)19-18(13-28)21(31)29(27-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,26,30)

- InChIKey: YSYKARUYXKUXHL-UHFFFAOYSA-N

- ほほえんだ: C1N(CC)C=C(C(NC2=CC=C(C(F)(F)F)C=C2)=O)C2=NN(C3=CC=CC=C3)C(=O)C=12

計算された属性

- せいみつぶんしりょう: 426.13036028g/mol

- どういたいしつりょう: 426.13036028g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 819

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 65Ų

じっけんとくせい

- 密度みつど: 1.37±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 12.01±0.70(Predicted)

5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2248-0208-75mg |

5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921576-81-0 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2248-0208-1mg |

5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921576-81-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2248-0208-50mg |

5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921576-81-0 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2248-0208-3mg |

5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921576-81-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2248-0208-4mg |

5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921576-81-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2248-0208-25mg |

5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921576-81-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2248-0208-2μmol |

5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921576-81-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2248-0208-10μmol |

5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921576-81-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2248-0208-5mg |

5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921576-81-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2248-0208-5μmol |

5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921576-81-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

921576-81-0 (5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide) 関連製品

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量